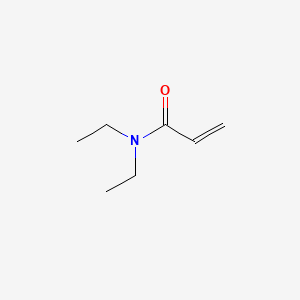![molecular formula C9H9N3O B1293838 2-メチルイミダゾ[1,2-a]ピリジン-3-カルボキサミド CAS No. 21801-89-8](/img/structure/B1293838.png)
2-メチルイミダゾ[1,2-a]ピリジン-3-カルボキサミド
説明
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylimidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
2-メチルイミダゾ[1,2-a]ピリジン誘導体は抗菌特性を示しています。 特に、3-ブロモ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムブロミドなどの化合物は、特定の濃度で黄色ブドウ球菌に対して効果を示すことが確認されています 。これは、細菌感染症の治療に使用できる新しい抗菌剤の開発における潜在的な用途を示唆しています。
抗腫瘍応用
イミダゾ[1,2-a]ピリジン誘導体は、抗腫瘍活性を含む幅広い生物学的効果で特徴付けられています 。これにより、がん治療のさらなる研究の候補となり、新しい抗がん剤の開発につながる可能性があります。
血糖降下効果
2-メチルイミダゾ[1,2-a]ピリジンのいくつかの誘導体は、血糖降下効果に関連付けられています 。これは、グルコース代謝の調節を通じて糖尿病の治療または血糖値の管理における潜在的な用途を示しています。
抗ウイルス特性
これらの化合物の抗ウイルス能力は、さまざまなウイルスに及び、抗ウイルス薬の作成における使用を示唆しています 。この分野の研究は、ウイルス感染症や病気の治療に貢献する可能性があります。
データストレージ用光学メディア
構造的特性により、イミダゾ[1,2-a]ピリジン誘導体はデータストレージ用光学メディアに使用できます 。この用途は、これらの化合物が新しいデータストレージソリューションの開発に利用できる材料科学の分野において重要です。
蛍光プローブ
これらの誘導体は、インビトロおよびインビボでの水銀イオンおよび鉄イオンの定量のための蛍光プローブとして使用されています 。この用途は、金属イオンの敏感な検出が要求される環境モニタリングおよび生体分析化学において重要です。
作用機序
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This suggests that the compound may undergo similar interactions with its biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus . This suggests that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide may have similar antimicrobial effects.
生化学分析
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .
特性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-89-8 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?
A1: Research indicates that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.
Q2: Beyond its potential in treating tuberculosis, are there other applications for 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives?
A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)





![2-[(2-bromophenyl)methylidene]propanedinitrile](/img/structure/B1293771.png)



